molecular formula C10H16N2O2 B2635965 N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide CAS No. 1178748-19-0

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide

Cat. No.: B2635965
CAS No.: 1178748-19-0
M. Wt: 196.25
InChI Key: WDXRAQMKVKLKHW-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide is a chemical compound with the molecular formula C10H16N2O2. This compound features a pyrrolidine ring, which is a five-membered lactam, and is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide typically involves the reaction of N-methylpyrrolidone with acrylamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the acrylamide.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enoic acid.

    Reduction: Formation of N-methyl-N-(2-hydroxy-2-pyrrolidin-1-ylethyl)prop-2-enamide.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine
  • N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enoic acid
  • N-methyl-N-(2-hydroxy-2-pyrrolidin-1-ylethyl)prop-2-enamide

Uniqueness

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and an acrylamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-9(13)11(2)8-10(14)12-6-4-5-7-12/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRAQMKVKLKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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